3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with bromine atoms at the 3 and 4 positions, a methyl group at the 1 position, and an aldehyde group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer brominating agents and solvents may also be considered to minimize environmental impact and enhance worker safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively
Common Reagents and Conditions
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3,4-diamino-1-methyl-1H-pyrazole-5-carbaldehyde, 3,4-dithio-1-methyl-1H-pyrazole-5-carbaldehyde, etc.
Oxidation Product: 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction Product: 3,4-dibromo-1-methyl-1H-pyrazole-5-methanol.
Scientific Research Applications
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-methyl-1H-pyrazole: Lacks the aldehyde group, making it less reactive in condensation reactions.
3,4-Dichloro-1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
1-Methyl-1H-pyrazole-5-carbaldehyde: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
Uniqueness
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the pyrazole ring.
Properties
CAS No. |
2624138-18-5 |
---|---|
Molecular Formula |
C5H4Br2N2O |
Molecular Weight |
267.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.